molecular formula C7H4BBrF4O3 B6294570 (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid CAS No. 2376634-06-7

(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B6294570
CAS No.: 2376634-06-7
M. Wt: 302.82 g/mol
InChI Key: XGWIDXAFXNSGLI-UHFFFAOYSA-N
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Description

(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a phenyl ring. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic acid, which is a critical step in many chemical transformations . The protodeboronation of pinacol boronic esters, a class of compounds to which our compound belongs, is achieved using a radical approach .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Boronic acids and their esters are generally known for their stability, which contributes to their bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide variety of organic compounds . In a specific application, the protodeboronation was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The compound is usually stable under normal conditions . . For instance, the protodeboronation process is sensitive to the presence of air and moisture . Therefore, these reactions are typically carried out under anhydrous conditions and in an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid typically involves the following steps:

    Fluorination: Fluorine can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Trifluoromethoxylation: The trifluoromethoxy group is often introduced using trifluoromethyl ethers or trifluoromethyl sulfonates under specific conditions.

    Boronic Acid Formation: The final step involves the conversion of the phenyl ring to a boronic acid derivative, typically using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B2Pin2) or similar reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, PdCl2(dppf))

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), water

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling

    Phenols: Resulting from oxidation of the boronic acid group

    Alcohols: Produced via reduction reactions

Scientific Research Applications

Chemistry

In chemistry, (6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.

Biology and Medicine

This compound is used in the development of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds essential in medicinal chemistry.

Industry

In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its unique chemical properties enable the synthesis of materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the bromine, fluorine, and trifluoromethoxy groups, making it less reactive in certain coupling reactions.

    (4-Bromo-2-fluorophenyl)boronic Acid: Similar structure but without the trifluoromethoxy group, affecting its reactivity and applications.

    (6-Bromo-2-fluoro-3-methoxyphenyl)boronic Acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to different electronic properties.

Uniqueness

(6-Bromo-2-fluoro-3-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of multiple electron-withdrawing groups (bromine, fluorine, trifluoromethoxy) on the phenyl ring. These groups enhance its reactivity in cross-coupling reactions and provide distinct electronic properties that are beneficial in the synthesis of complex organic molecules.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

[6-bromo-2-fluoro-3-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BBrF4O3/c9-3-1-2-4(16-7(11,12)13)6(10)5(3)8(14)15/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWIDXAFXNSGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)OC(F)(F)F)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BBrF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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